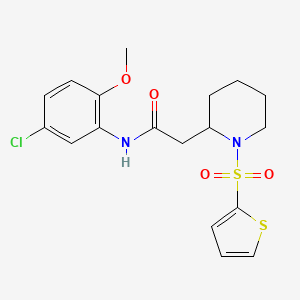
N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 428.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C16H17ClN2O4S
Molecular Weight: 352.84 g/mol
CAS Number: 721916-31-0
The compound features a chloro-substituted methoxyphenyl group linked to a piperidine derivative with a thiophene sulfonyl moiety. This unique structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives with similar structural motifs have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 4a | 3.12 - 12.5 | Escherichia coli |
| 5a | 3.12 | Candida albicans |
These findings indicate that compounds with similar structures can effectively inhibit microbial growth, which may extend to this compound.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been suggested through studies on related sulfonamide derivatives, which have demonstrated significant inhibition of inflammatory pathways. For example, compounds targeting the NLRP3 inflammasome have shown promise in reducing myocardial injury during ischemia-reperfusion events . This suggests that this compound may similarly modulate inflammatory responses.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of chloro-substituted phenolic compounds and evaluated their antimicrobial activities. The results indicated that modifications in the side chains significantly affected the potency against various pathogens .
- Synergistic Effects : Research has shown that certain derivatives exhibit synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains . This could be a valuable characteristic for this compound in clinical applications.
- Mechanisms of Action : Investigations into the mechanisms of action revealed that compounds with similar structures can inhibit key enzymes involved in bacterial survival and replication, such as DNA gyrase and dihydrofolate reductase . Understanding these mechanisms will be crucial for elucidating the biological activity of this compound.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-25-16-8-7-13(19)11-15(16)20-17(22)12-14-5-2-3-9-21(14)27(23,24)18-6-4-10-26-18/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGDGCUKWURJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














